molecular formula C10H7NOS B13990410 2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile CAS No. 105191-15-9

2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile

Cat. No.: B13990410
CAS No.: 105191-15-9
M. Wt: 189.24 g/mol
InChI Key: TUQCQABNZRVQEX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a hydroxymethyl group at the second position and a carbonitrile group at the fifth position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-1-benzothiophene-5-carboxylic acid
  • 2-(Hydroxymethyl)-1-benzothiophene-5-amine
  • 2-(Hydroxymethyl)-1-benzothiophene-5-methyl

Uniqueness

2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various synthetic and biological applications .

Properties

CAS No.

105191-15-9

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

2-(hydroxymethyl)-1-benzothiophene-5-carbonitrile

InChI

InChI=1S/C10H7NOS/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-4,12H,6H2

InChI Key

TUQCQABNZRVQEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(S2)CO

Origin of Product

United States

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